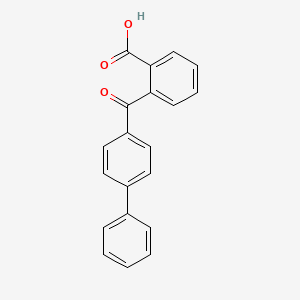

o-(4-Biphenylylcarbonyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-19(17-8-4-5-9-18(17)20(22)23)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYNVBRXIUUSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195479 | |

| Record name | Benzoic acid, o-(4-biphenylylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42797-18-2 | |

| Record name | 2-([1,1′-Biphenyl]-4-ylcarbonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42797-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((1,1'-biphenyl)-4-ylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042797182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42797-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-([1,1'-biphenyl]-4-ylcarbonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, o-(4-biphenylylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Phenylbenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for O 4 Biphenylylcarbonyl Benzoic Acid

Classical Synthetic Approaches and Optimization Strategies

Traditional methods for constructing the carbon skeleton of o-(4-Biphenylylcarbonyl)benzoic acid have historically relied on well-established reactions in organic chemistry. These approaches, while effective, often require stoichiometric reagents and specific reaction conditions that have been the subject of optimization studies to improve yields and reduce waste.

The most direct and classical method for introducing the ketone linkage is the Friedel-Crafts acylation. sigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound (the nucleophile) with an acylating agent in the presence of a strong Lewis acid catalyst. masterorganicchemistry.com

For the synthesis of this compound, the key reactants are biphenyl (B1667301) and phthalic anhydride (B1165640) . The Lewis acid, commonly aluminum chloride (AlCl₃) , activates the phthalic anhydride to generate a reactive acylium ion electrophile. sigmaaldrich.comiitk.ac.in The biphenyl then attacks this electrophile, leading to the formation of the desired C-C bond and the carbonyl group. nih.govyoutube.com The reaction deactivates the product, preventing further acylation. sigmaaldrich.com

The general mechanism proceeds as follows:

Formation of the Acylium Ion: The Lewis acid (AlCl₃) complexes with one of the carbonyl oxygens of phthalic anhydride, making the other carbonyl carbon highly electrophilic.

Electrophilic Attack: The electron-rich biphenyl ring attacks the activated carbonyl carbon. The substitution occurs preferentially at the para-position of the biphenyl due to steric and electronic effects.

Protonolysis: The intermediate is worked up, typically with acid, to yield the final this compound product.

A significant optimization of this classical route involves the use of mechanochemistry. A solvent-free approach using ball-milling has been reported for the synthesis of the related isomer, biphenyl-4-carbonyl-benzoic acid, from biphenyl and phthalic anhydride with AlCl₃. nih.gov This method is not only environmentally friendly by eliminating solvents but can also lead to high yields. nih.gov

Table 1: Example of Mechanochemical Friedel-Crafts Acylation This table is based on a reported procedure for a structural isomer, demonstrating the conditions applicable to this reaction class.

| Parameter | Condition | Reference |

|---|---|---|

| Aromatic Substrate | Biphenyl | nih.gov |

| Acylating Agent | Phthalic Anhydride | nih.gov |

| Catalyst | Aluminum Chloride (AlCl₃) | nih.govnih.gov |

| Technique | Mechanochemical Ball Milling | nih.govnih.gov |

| Solvent | Solvent-free | nih.gov |

| Reported Yield | High (e.g., 79% for similar reactions) | nih.gov |

An alternative classical strategy involves forming the benzoic acid moiety through the oxidation of a suitable precursor. While the Friedel-Crafts reaction with phthalic anhydride introduces the benzoic acid group directly, a different pathway could involve creating the biphenyl ketone core first, followed by the formation of the carboxylic acid group.

For instance, a hypothetical precursor such as 4-biphenylyl o-tolyl ketone could be oxidized to form the target molecule. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are capable of converting an alkyl group (e.g., a methyl group) on an aromatic ring to a carboxylic acid. A related synthesis for the isomeric 4-biphenylcarboxylic acid involves the oxidation of 4-acetylbiphenyl (B160227) with potassium permanganate. chemicalbook.com This demonstrates the viability of oxidation as a key step in forming the benzoic acid portion of the molecule.

Modern and Sustainable Synthetic Transformations

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches emphasize catalytic reactions, the principles of green chemistry, and the use of advanced technologies like microwave irradiation and continuous flow systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the biphenyl C-C bond with high precision and functional group tolerance. The two most prominent methods in this category are the Suzuki-Miyaura and Stille couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. youtube.comyoutube.com To synthesize this compound, one could envision coupling 4-bromobenzoyl-benzoic acid with phenylboronic acid, or alternatively, 4-phenyl-benzoyl chloride with a boronic acid-substituted benzene (B151609) derivative. The mild reaction conditions and the environmental compatibility of the boron byproducts make the Suzuki coupling a highly attractive and widely used method. libretexts.orgnih.gov

Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organic halide or triflate, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. orgsyn.orglibretexts.org A possible route could involve coupling a 2-(halocarbonyl)benzoic acid derivative with a 4-stannylbiphenyl. The primary drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

Table 2: Comparison of Modern Cross-Coupling Reactions for Biphenyl Synthesis

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., Boronic Acid) | Organotin (Stannane) |

| Electrophile | Organic Halide (Br, I) or Triflate | Organic Halide (Br, I) or Triflate |

| Catalyst | Palladium Complex (e.g., Pd(PPh₃)₄) | Palladium Complex (e.g., Pd(PPh₃)₄) |

| Key Advantage | Low toxicity of boron byproducts; mild conditions. libretexts.org | High functional group tolerance; stable reagents. orgsyn.org |

| Key Disadvantage | Base sensitivity can be an issue. | Toxicity of tin compounds and byproducts. organic-chemistry.org |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Catalysis over Stoichiometric Reagents: Modern methods favor the use of catalysts, which are effective in small amounts and can be recycled, over stoichiometric reagents like the AlCl₃ used in classical Friedel-Crafts reactions. researchgate.net For instance, solid acid catalysts like sulfated zirconia have been explored as reusable and environmentally friendlier alternatives for Friedel-Crafts acylations. rsc.org

Atom Economy: Reactions are designed to maximize the incorporation of all reactant atoms into the final product. acs.org Cross-coupling reactions generally have better atom economy than classical methods that generate significant inorganic waste.

Safer Solvents and Conditions: There is a strong emphasis on replacing hazardous solvents like nitrobenzene (B124822) or chlorinated hydrocarbons with more benign alternatives. rsc.orgresearchgate.net Water, polyethylene (B3416737) glycols (PEGs), and ethyl acetate (B1210297) are examples of greener solvents. thecalculatedchemist.comspringerprofessional.deresearchgate.net Furthermore, solvent-free methods, such as the mechanochemical Friedel-Crafts acylation, represent an ideal green approach. nih.govrsc.org A metal- and halogen-free methodology for Friedel-Crafts acylation using methanesulfonic anhydride as a promoter offers a significantly greener alternative, producing minimal and non-toxic waste. organic-chemistry.org

Advanced technologies are being employed to accelerate reaction times, improve yields, and enhance safety and scalability.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes. youtube.comyoutube.com This technique can improve yields and product purity by minimizing the formation of side products. youtube.com Microwave-assisted synthesis has been successfully applied to a wide range of reactions, including the hydrolysis of amides to carboxylic acids and various C-C bond-forming reactions, making it a suitable technology for optimizing the synthesis of this compound. nih.govbiotage.com

Flow Chemistry: In flow chemistry, reagents are pumped through a reactor where they mix and react in a continuous stream. nih.gov This approach offers superior control over reaction parameters like temperature, pressure, and residence time. acs.org For exothermic reactions like Friedel-Crafts acylation, flow reactors provide enhanced heat transfer, improving safety and preventing runaway reactions. thieme.de Flow systems also allow for the safe handling of hazardous intermediates and can be easily scaled up, making them highly valuable for industrial production. acs.orgrsc.org

Regioselectivity and Chemoselectivity in Synthesis

The synthesis of this compound via the Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution. organic-chemistry.orgiitk.ac.in In this reaction, biphenyl acts as the nucleophilic aromatic substrate and phthalic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), serves as the acylating agent. nih.gov

Regioselectivity refers to the control of the position of the electrophilic attack on the biphenyl ring. Biphenyl has two phenyl rings, and the substitution pattern is directed by the electronic and steric properties of the molecule. The 4-position (para-position) of biphenyl is the most electronically activated and sterically accessible site for electrophilic attack. Therefore, the acylation predominantly occurs at this position. The "ortho" designation in the compound's name refers to the relative position of the carbonyl group and the carboxylic acid group on the benzene ring originating from the phthalic anhydride. This ortho-relationship is inherently established by the structure of the anhydride reactant.

Chemoselectivity in this context involves favoring the desired mono-acylation reaction over potential side reactions. A key aspect of Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting aromatic substrate. organic-chemistry.org This deactivation prevents subsequent acylation reactions, meaning the process is generally highly chemoselective for the monoacylated product. The primary challenge lies in controlling the regiochemistry on the biphenyl ring.

Control of Positional Isomer Formation

The primary challenge in the synthesis of this compound is to maximize the formation of the desired 4-substituted isomer over other possible positional isomers, such as o-(2-biphenylylcarbonyl)benzoic acid. The substitution at the 4-position is favored due to less steric hindrance compared to the 2-position (ortho-position).

Several factors influence the ratio of positional isomers:

Catalyst: The choice and amount of the Lewis acid catalyst are crucial. A stoichiometric amount of catalyst is often required because it complexes with both the phthalic anhydride and the final ketone product. organic-chemistry.org The use of 2.5 equivalents of AlCl₃ has been shown to be effective. nih.gov

Solvent: While traditional Friedel-Crafts reactions often use halogenated solvents, solvent-free conditions have been developed that can influence selectivity and improve the environmental profile of the synthesis. nih.gov

Temperature: Reaction temperature can affect the isomer distribution. Higher temperatures can sometimes lead to the formation of the more thermodynamically stable isomer, but can also promote side reactions. A procedure for a similar acylation of toluene (B28343) recommends maintaining the temperature around 90°C. orgsyn.org

Table 1: Factors Influencing Positional Isomer Formation in Friedel-Crafts Acylation

| Factor | Influence on Selectivity | Example/Observation | Reference |

|---|---|---|---|

| Nature of Substrate | The electronic and steric properties of the aromatic substrate are the primary determinants of regioselectivity. | Acylation of biphenyl is strongly directed to the more activated and sterically accessible 4-position. | nih.gov |

| Lewis Acid Catalyst | The type and quantity of the catalyst can affect the reactivity of the electrophile and influence the isomer ratio. | Using 2.5 equivalents of AlCl₃ provides a high yield of the desired product in the acylation of biphenyl with phthalic anhydride. Decreasing the catalyst to one equivalent significantly lowers the yield. | nih.gov |

| Temperature | Reaction temperature can control the kinetic versus thermodynamic product distribution. | In the related acylation of toluene, the reaction is completed by heating to 90°C for several hours. | orgsyn.org |

| Solvent | The solvent can influence the solubility of intermediates and the activity of the catalyst. | Solvent-free conditions, such as those in mechanochemical synthesis, have proven effective. | nih.gov |

Process Intensification and Scalability Studies for Research Production

For the efficient production of this compound on a research scale, methods that increase yield, reduce waste, and simplify workup are highly desirable. Process intensification aims to achieve these goals by employing novel reaction conditions and technologies.

A significant advancement in this area is the use of mechanochemistry , specifically ball-milling, for conducting the Friedel-Crafts acylation. nih.gov This technique offers a greener, solvent-free alternative to traditional solution-phase synthesis. By milling biphenyl and phthalic anhydride with a solid Lewis acid catalyst (AlCl₃), the reaction can be carried out efficiently at room temperature, eliminating the need for toxic solvents and simplifying product isolation.

Key findings from mechanochemical synthesis studies include:

Optimal Conditions: The highest yield (79%) was achieved using an equimolar amount of biphenyl and phthalic anhydride with 2.5 equivalents of AlCl₃, milled for 2 hours. nih.gov

Efficiency: Comparable high yields were obtained even when the reaction time was reduced to 1 hour, demonstrating the efficiency of the mechanochemical activation. nih.gov

Table 2: Research Findings on Mechanochemical Synthesis of this compound

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Catalyst Amount | 1.0 eq. AlCl₃ | Low Yield | nih.gov |

| Catalyst Amount | 2.5 eq. AlCl₃ | 79% | nih.gov |

| Reaction Time | 1 hour | 79% | nih.gov |

| Reaction Time | 2 hours | 79% | nih.gov |

| Reaction Type | Solvent-free ball-milling | High Yield | nih.gov |

Another approach to process intensification involves the use of heterogeneous, recyclable catalysts such as zeolites or metal oxides. organic-chemistry.orgmdpi.com While specific studies on using these for the synthesis of this compound are not prominent, they represent a promising avenue for creating a more sustainable and scalable process by simplifying catalyst recovery and reuse.

Derivatization and Analog Synthesis of O 4 Biphenylylcarbonyl Benzoic Acid

Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Acid Halides)

The carboxylic acid moiety is a prime target for derivatization, readily converting into esters, amides, and acid halides, which can serve as key intermediates for further synthesis.

Acid Halides: The synthesis of the corresponding acid chloride is a common first step to activate the carboxyl group for subsequent nucleophilic acyl substitution. This transformation is typically achieved by treating o-(4-biphenylylcarbonyl)benzoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com

Esters: Esterification can be accomplished through several methods. The Fischer esterification, involving reaction with an alcohol under acidic conditions, is a direct approach. Alternatively, the acid can be converted to its more reactive acid chloride and subsequently treated with an alcohol, often in the presence of a non-nucleophilic base like pyridine. libretexts.orgorganic-chemistry.org Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can also facilitate the direct reaction between the carboxylic acid and an alcohol. arkat-usa.org These methods allow for the synthesis of a diverse library of ester derivatives. google.comgoogle.com

Amides: Amide derivatives are synthesized by reacting an activated form of the carboxylic acid, typically the acid chloride, with ammonia, primary amines, or secondary amines. libretexts.org This reaction generally requires two equivalents of the amine, with one acting as the nucleophile and the second serving as a base to neutralize the hydrogen chloride byproduct. libretexts.org Direct condensation of the carboxylic acid and an amine is also possible using coupling reagents.

| Derivative Type | Reagent(s) | Product Name |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) | 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoyl chloride |

| Methyl Ester | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoate |

| Ethyl Ester | Ethanol (C₂H₅OH), DCC, DMAP | Ethyl 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoate |

| Amide | 1. SOCl₂ 2. Ammonia (NH₃) | 2-([1,1'-biphenyl]-4-ylcarbonyl)benzamide |

| N-methylamide | 1. SOCl₂ 2. Methylamine (CH₃NH₂) | N-methyl-2-([1,1'-biphenyl]-4-ylcarbonyl)benzamide |

Ketone Derivatization: Oximes, Hydrazones, and Imine Formation

The ketone carbonyl group provides another reactive site for derivatization, allowing for the formation of C=N double bonds through condensation reactions with nitrogen-based nucleophiles.

Oximes: Reaction of this compound with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions yields the corresponding oxime. This reaction converts the ketone into a C=N-OH functionality.

Hydrazones: Hydrazones are formed by the reaction of the ketone with hydrazine (B178648) (N₂H₄) or its substituted derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov The resulting 2,4-dinitrophenylhydrazone derivatives are often highly crystalline, brightly colored solids, which historically aided in the identification of carbonyl compounds. nih.gov

Imines (Schiff Bases): The condensation of the ketone with primary amines under appropriate conditions, often involving the removal of water, leads to the formation of imines, also known as Schiff bases. The stability of the resulting imine depends on the nature of the substituent on the nitrogen atom.

| Derivative Type | Reagent | General Structure of New Functional Group |

|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | C=N-OH |

| Hydrazone | Hydrazine (N₂H₄) | C=N-NH₂ |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | C=N-NH-(C₆H₃(NO₂)₂) |

| Imine (Schiff Base) | Primary Amine (R-NH₂) | C=N-R |

Modifications and Functionalization of the Biphenyl (B1667301) Core

Altering the substitution pattern of the biphenyl core is a powerful strategy for creating new analogs. This can be achieved through electrophilic aromatic substitution or more regioselective methods like directed metalation.

Standard electrophilic aromatic substitution reactions can introduce a variety of functional groups onto the biphenyl rings. The regiochemical outcome is dictated by the directing effects of the existing substituents. The benzoyl group is a deactivating, meta-directing group, while the phenyl group is an activating, ortho-, para-directing group. The interplay of these effects will determine the position of substitution on the different rings. For example, nitration or halogenation would be expected to occur on the terminal phenyl ring at positions ortho or para to the existing bond, and on the benzoyl-substituted ring at the meta position relative to the carbonyl.

Directed ortho-metalation (DoM) offers a highly regioselective method for functionalizing aromatic rings. uwindsor.ca In this strategy, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to an adjacent ortho position. unblog.fr The resulting aryl anion can then be trapped with an electrophile to introduce a new substituent.

For this compound, the carboxylic acid itself can serve as a DMG. unblog.fr Treatment with a strong base like sec-butyllithium (B1581126) can lead to deprotonation at the position ortho to the carboxylate. unblog.fr Alternatively, converting the carboxylic acid to a more powerful DMG, such as a secondary or tertiary amide (e.g., an N,N-diethylamide), can provide even greater control and efficiency in the metalation step. acs.orgnih.gov This strategy allows for the precise introduction of a wide range of electrophiles (e.g., silyl (B83357) halides, alkyl halides, disulfides) at a specific position that would be inaccessible through classical electrophilic substitution. acs.org

Synthesis of Complex Molecules Incorporating the this compound Scaffold

The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the synthesis of more complex molecules, particularly polycyclic and heterocyclic systems.

A key transformation is the intramolecular cyclization to form fluorenone derivatives. Treatment of ortho-acylbiphenyl carboxylic acids with strong acids, such as methanesulfonic acid, can induce an electrophilic aromatic substitution reaction where the carboxylic acid-derived acylium ion attacks the adjacent phenyl ring, leading to the formation of a 1-substituted-9-fluorenone. unblog.fr This provides a direct route to a class of compounds with important applications in materials science and as fluorescent probes.

Furthermore, the dual functionality of the scaffold allows for its incorporation into larger frameworks. For instance, the carboxylic acid can be used to anchor the molecule to a polymer support or to form part of a larger macrocyclic structure. The ketone can be a site for building out heterocyclic rings, such as benzodiazepines, which are privileged structures in medicinal chemistry. nih.govmdpi.com

Structure-Reactivity and Structure-Function Relationship Studies of Novel Analogs

The synthesis of a library of analogs based on the this compound scaffold is the foundation for structure-activity relationship (SAR) and structure-property relationship studies. nih.gov By systematically modifying different parts of the molecule—the carboxylic acid derivative, the ketone derivative, and the substituents on the biphenyl core—researchers can correlate specific structural changes with changes in reactivity or function. nih.govnih.gov

For example, converting the carboxylic acid to various esters and amides alters the molecule's lipophilicity, hydrogen bonding capability, and steric profile. Introducing electron-donating or electron-withdrawing groups onto the biphenyl core modifies the electronic properties of the entire system. These structural variations can have a profound impact on biological activity, material properties such as liquid crystal behavior, or chemical reactivity. mdpi.comnih.gov

An SAR study would involve synthesizing a series of analogs and evaluating them in a relevant assay. The data collected would help identify which structural features are critical for a desired outcome, guiding the design of second-generation compounds with improved properties.

| Analog | Modification | Predicted Effect on Property (e.g., Lipophilicity, LogP) | Hypothetical Activity (Relative Units) |

|---|---|---|---|

| Parent Acid | -COOH | Baseline | 1.0 |

| Analog 1 | -COOCH₃ (Methyl Ester) | Increase | 2.5 |

| Analog 2 | -CONH₂ (Amide) | Decrease | 1.8 |

| Analog 3 | Biphenyl core with -NO₂ group | Slight Increase | 0.7 |

| Analog 4 | Biphenyl core with -OCH₃ group | Increase | 3.1 |

Advanced Spectroscopic and Analytical Techniques for Research on O 4 Biphenylylcarbonyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For o-(4-biphenylylcarbonyl)benzoic acid, with its multiple aromatic rings and distinct functional groups, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign every proton and carbon signal.

In a typical ¹H NMR spectrum, the protons on the three aromatic rings would appear in the aromatic region (approximately 7.0-8.5 ppm). docbrown.info The carboxylic acid proton is highly deshielded and would likely appear as a broad singlet at a much lower field (>10 ppm), its exact position and broadness influenced by solvent and concentration due to hydrogen bonding. docbrown.info The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the ketone and carboxylic acid, as well as for the 20 carbons comprising the aromatic framework. rsc.orgnih.gov

While 1D NMR provides initial data, 2D NMR experiments are essential for assembling the complete molecular puzzle by revealing through-bond and through-space correlations. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds. wikipedia.orgsdsu.edu For this compound, COSY would reveal the connectivity of protons within each of the three aromatic rings, allowing for the differentiation of the ortho, meta, and para protons in each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu It is invaluable for assigning the signals of protonated carbons in the benzoic acid and biphenyl (B1667301) moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.orgsdsu.edu This is arguably the most powerful 2D NMR technique for this molecule, as it connects the individual fragments. For instance, HMBC would show correlations from the protons on the ring adjacent to the ketone to the ketone carbonyl carbon, and from protons on the biphenyl ring to the same carbonyl carbon, unambiguously linking the biphenyl and benzoyl groups. It is also crucial for assigning the quaternary (non-protonated) carbons, such as the carbonyls and the carbons at the ring junctions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity (typically < 5 Å), irrespective of their through-bond connectivity. wikipedia.org NOESY is particularly useful for confirming the ortho substitution pattern on the benzoic acid ring by showing a spatial correlation between the protons on the benzoic acid ring and the protons on the adjacent biphenyl ring.

Table 1: Predicted 2D-NMR Correlations for Structural Elucidation

| Experiment | Correlated Nuclei | Information Gained for this compound |

|---|---|---|

| COSY | ¹H ↔ ¹H | Establishes proton-proton coupling networks within the benzoic acid ring and each ring of the biphenyl group. princeton.edu |

| HSQC | ¹H ↔ ¹³C (1 bond) | Connects each aromatic proton to its directly attached carbon atom. hmdb.ca |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Links the benzoic acid and biphenyl fragments via correlations to the ketone carbonyl carbon; assigns quaternary carbons. science.gov |

| NOESY | ¹H ↔ ¹H (through space) | Confirms the spatial proximity of the biphenyl and benzoic acid rings, supporting the ortho-carbonyl linkage. science.gov |

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. rsc.orgresearchgate.net While solution NMR averages out anisotropies due to molecular tumbling, ssNMR spectra are sensitive to the local electronic environment and internuclear distances within the crystal lattice. nih.gov

For this compound, different polymorphs would exhibit distinct ¹³C ssNMR spectra. researchgate.net The chemical shifts of the carbon atoms, especially the carbonyl and carboxylic acid carbons, are highly sensitive to changes in intermolecular interactions like hydrogen bonding and π-stacking. researchgate.netrsc.org The presence of multiple, well-resolved peaks for a single carbon position in the asymmetric unit can indicate the presence of crystallographically inequivalent molecules. researchgate.net Thus, ssNMR can be used to identify and quantify different polymorphic forms in a bulk sample and provide crucial data that complements information from techniques like X-ray diffraction. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C₂₀H₁₄O₃. nih.govcymitquimica.com HRMS can measure the mass of the molecular ion to several decimal places, allowing for the calculation of a single, unambiguous elemental formula. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₄O₃ | nih.gov |

| Molecular Weight | 302.32 g/mol | cymitquimica.com |

| Calculated Exact Mass | 302.0943 Da | nih.gov |

| Commonly Observed Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | uni.lu |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). massbank.eu The resulting fragment ions provide a "fingerprint" that reveals structural details of the original molecule. savemyexams.comlibretexts.org

The fragmentation of this compound is expected to proceed through characteristic pathways for carboxylic acids and aromatic ketones. libretexts.org Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 Da) or the entire carboxyl group (-45 Da). libretexts.orgyoutube.com The biphenyl ketone structure would likely fragment at the C-C bonds adjacent to the carbonyl group.

Predicted Major Fragmentation Pathways:

Loss of water: [M+H]⁺ → [M+H-H₂O]⁺

Loss of hydroxyl radical: M⁺• → [M-OH]⁺

Loss of carboxyl group: M⁺• → [M-COOH]⁺

Cleavage to form acylium ions: Formation of the [biphenyl-CO]⁺ ion is a highly probable pathway. libretexts.org This ion could further fragment to lose CO (-28 Da) and form the biphenyl cation.

Table 3: Predicted Key Fragment Ions in MS/MS of this compound

| m/z (Positive Mode) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 303.1016 | [C₂₀H₁₅O₃]⁺ | [M+H]⁺ |

| 285.0910 | [C₂₀H₁₃O₂]⁺ | H₂O from [M+H]⁺ |

| 257.0961 | [C₁₉H₁₃O]⁺ | HCOOH from [M+H]⁺ |

| 181.0648 | [C₁₃H₉O]⁺ | Biphenylcarbonyl cation |

| 153.0699 | [C₁₂H₉]⁺ | Biphenyl cation |

| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of this compound would be characterized by several key absorption bands. docbrown.info A very broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. spectroscopyonline.com Two distinct C=O stretching absorptions would be expected: one for the ketone carbonyl (typically ~1680-1660 cm⁻¹) and one for the carboxylic acid carbonyl (typically ~1710-1680 cm⁻¹). nih.govspectroscopyonline.com The aromatic C=C bonds would show absorptions in the 1600-1450 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would clearly show the aromatic ring vibrations and the C=O stretches. nih.govchemicalbook.com The information is often complementary to IR, as some vibrations that are weak in IR may be strong in Raman, and vice versa.

These techniques are excellent for reaction monitoring. For instance, during the synthesis of this compound, one could monitor the reaction progress by observing the disappearance of reactant peaks and the simultaneous appearance of the characteristic ketone and carboxylic acid C=O stretching bands in the IR spectrum. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (very broad) | IR |

| Aromatic | C-H stretch | 3100 - 3000 | IR, Raman |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | IR, Raman |

| Ketone | C=O stretch | 1680 - 1660 | IR, Raman |

| Aromatic | C=C stretch | 1600 - 1450 | IR, Raman |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | IR |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are essential for understanding its chemical properties and biological activity. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration.

Despite the power of this technique, a search of the publicly available scientific literature and crystallographic databases did not yield a specific crystal structure for this compound. While crystal structures for related benzoic acid derivatives have been reported, providing insights into how these molecules pack in the solid state, direct experimental data for this compound is not presently available. sigmaaldrich.comscisupplies.eu The determination of its crystal structure would be a valuable contribution to the chemical sciences, offering a definitive view of its molecular architecture.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are central to the separation, identification, and quantification of chemical compounds in a mixture. For a compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for assessing its purity and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the purity assessment of non-volatile and thermally sensitive compounds. The principle of HPLC involves the separation of components of a mixture as they are passed through a column containing a stationary phase, propelled by a liquid mobile phase under high pressure. The separation is based on the differential partitioning of the analytes between the two phases.

For this compound, HPLC is a confirmed method for purity analysis, with some commercial suppliers indicating a purity of ≥98% as determined by HPLC. While specific, detailed methods for this particular compound are not extensively published, general HPLC methods for aromatic carboxylic acids and keto-acids are well-established.

A typical HPLC analysis of a compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Diverse detection methods can be coupled with HPLC to provide comprehensive information:

UV-Visible Detection: Given the aromatic nature and the presence of a carbonyl group, this compound is expected to be strongly UV-active. A UV detector would be a straightforward and robust method for its detection and quantification.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides not only retention time data but also mass-to-charge ratio information, which can confirm the identity of the compound and help in the characterization of any impurities.

Fluorescence Detection: While not inherently fluorescent, derivatization with a fluorescent tag could be employed to enhance sensitivity if required for trace-level analysis.

The table below illustrates a hypothetical HPLC method for the purity assessment of this compound, based on common practices for similar compounds.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile species.

A common derivatization strategy for carboxylic acids is esterification (e.g., to form a methyl ester) or silylation. These derivatives are more amenable to GC analysis. GC-MS would be particularly useful for identifying and quantifying any volatile impurities that might be present in a sample of this compound, such as residual solvents or byproducts from its synthesis.

A search of the literature did not reveal specific GC-MS studies focused on this compound. However, the principles of GC-MS analysis of related aromatic acids are well-documented. The mass spectrum obtained from GC-MS provides a molecular fingerprint that can be used for definitive identification by comparison with spectral libraries. For example, the mass spectrum of the related biphenyl-4-carboxylic acid is available in the NIST database.

The following table outlines a potential GC-MS method for the analysis of volatile impurities in a sample of this compound after appropriate derivatization.

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient from 100°C to 300°C |

| Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Computational and Theoretical Studies on O 4 Biphenylylcarbonyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy. For a molecule like o-(4-Biphenylylcarbonyl)benzoic acid, DFT calculations can provide invaluable insights. By modeling the electron density, researchers can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. For this compound, an MEP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative oxygen atoms of the carboxylic acid and carbonyl groups as likely sites for electrophilic attack, and the aromatic rings as regions of varying reactivity.

Ab Initio Methods for High-Accuracy Reaction Pathway Studies

While computationally more intensive than DFT, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy. These "from the beginning" methods are particularly suited for detailed investigations into specific reaction pathways. For instance, studying the intramolecular cyclization or esterification reactions of this compound would benefit from the precision of ab initio calculations to accurately model the transition states and activation energies involved.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

The flexibility of this compound, with its rotatable bonds connecting the phenyl, biphenyl (B1667301), and carbonyl-benzoic acid moieties, suggests a complex conformational landscape. Molecular Dynamics (MD) simulations are the ideal tool for exploring this landscape. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in various solvents. Understanding how the molecule folds and flexes is crucial for predicting its interactions with biological targets.

Computational Modeling of Reaction Mechanisms and Transition States

The reactivity of this compound can be computationally modeled to elucidate potential reaction mechanisms. For example, the synthesis of this compound or its metabolic degradation pathways can be investigated. Computational tools can identify the lowest energy pathways for chemical transformations by locating the transition state structures—the highest energy point along a reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. For this compound, key predictable spectra include:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends, such as the characteristic C=O stretches of the ketone and carboxylic acid groups, and the O-H stretch of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the 1H and 13C atoms in the molecule, aiding in the interpretation of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which are related to the π-systems of the aromatic rings.

A comparison of predicted and experimental spectroscopic data is a powerful approach for confirming the molecular structure.

In Silico Screening and Ligand Design Studies

Given its structural similarity to known biologically active molecules, this compound could be a subject of interest in drug discovery. In silico screening, particularly molecular docking, could be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. These computational studies could theoretically assess its potential as an inhibitor of cyclooxygenase (COX) enzymes, a common target for NSAIDs. The insights gained from such studies could guide the design of new, more potent, or selective ligands based on the this compound scaffold.

Applications of O 4 Biphenylylcarbonyl Benzoic Acid in Advanced Organic Synthesis and Materials Science Research

As a Key Building Block in the Construction of Complex Organic Architectures

The structure of o-(4-biphenylylcarbonyl)benzoic acid, belonging to the class of 2-aroylbenzoic acids, makes it a valuable building block for more complex molecular frameworks. A primary transformation for this class of compounds is the intramolecular cyclization to form 3-substituted phthalides. The acid exists in equilibrium with its cyclic tautomer, 3-hydroxy-3-(4-biphenylyl)isobenzofuran-1(3H)-one (a lactol). This inherent reactivity is exploited in the synthesis of various derivatives.

The reduction of the keto group, followed by acid-catalyzed lactonization, is a common strategy to produce 3-arylphthalides. For example, the asymmetric reduction of 2-acylarylcarboxylates, a class of compounds to which this compound belongs, can lead to enantiomerically pure 3-substituted phthalides. organic-chemistry.org Furthermore, these 2-benzoylbenzoic acid structures serve as crucial intermediates in the preparation of chromogenic phthalide (B148349) compounds, which are used as dyes and color formers. organic-chemistry.org

Role in the Synthesis of Advanced Organic Intermediates and Scaffolds

Beyond simple cyclization, this compound is a precursor for advanced intermediates. The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acid chlorides, opening pathways to a wide array of derivatives. cymitquimica.com For instance, the reaction of 2-benzoylbenzoic acids with aniline (B41778) derivatives is a versatile method for preparing 3,3-diarylphthalides, which are themselves important structural motifs.

The synthesis of this acid is typically achieved via a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and biphenyl (B1667301), a method that has been established for decades. google.comgoogle.com This accessibility makes it a readily available starting material for multi-step synthetic sequences aimed at producing complex heterocyclic systems and other elaborate molecular scaffolds.

Precursor in the Development of Functional Organic Materials and Polymers

The bifunctional nature of this compound, possessing both a carboxylic acid and a rigid aromatic backbone, makes it a suitable monomer for polymer synthesis. It is documented for industrial use in the formulation of resins and polymers. sarex.com Specifically, these resins find application in printing inks used for both pharmaceutical and non-pharmaceutical packaging. sarex.com

Theoretically, it can participate in polycondensation reactions. For example, it could be used in the synthesis of high-performance polymers like polyimides. In a typical polyimide synthesis, a dianhydride reacts with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized. nasa.gov Alternatively, specialized methods use molten benzoic acid as a reaction medium to facilitate polyimide formation under milder conditions. researchgate.netmdpi.com The rigid biphenyl and benzoyl units of this compound would be expected to impart desirable properties such as high thermal stability and mechanical strength to the resulting polymers.

| Potential Polymerization Reactions | Reactant Type | Resulting Polymer Class |

| With Diamines | Monomer (acid functionality) | Polyamides |

| After conversion to diol | Monomer (diol functionality) | Polyesters |

| As a component in blends | Monomer/Additive | Modified Resins (e.g., for inks) sarex.com |

Utilization as a Ligand or Pre-ligand in Catalysis

The molecular structure of this compound contains oxygen atoms in both the carbonyl and carboxylic acid groups, which have lone pairs of electrons available for coordination with metal centers. This suggests its potential for use as a ligand or pre-ligand in coordination chemistry and catalysis. The carboxylic acid can be deprotonated to form a carboxylate, which is a common coordinating group. The ketone's carbonyl oxygen can also act as a Lewis basic site.

While these structural features make its role as a ligand plausible, this application is not widely documented in scientific literature for this specific compound. Research on related benzoic acid derivatives shows they can be used in catalytic processes, for example, as organocatalysts for ring-opening polymerizations, but this relies on the acidic proton rather than metal coordination. researchgate.net

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The distinct functional groups within this compound make it an excellent candidate for studies in supramolecular chemistry. The carboxylic acid moiety is a classic functional group for forming robust hydrogen bonds. Like other carboxylic acids, it is expected to form centrosymmetric dimers in the solid state or in non-polar solvents, where two molecules are linked by a pair of O-H···O hydrogen bonds. cymitquimica.com

Furthermore, the extensive aromatic system, comprising two phenyl rings in the biphenyl unit and the benzoyl ring, provides a large surface area for π-π stacking interactions. These non-covalent interactions, in conjunction with hydrogen bonding, can direct the self-assembly of the molecules into well-ordered, higher-dimensional architectures such as tapes, sheets, or columnar structures. While specific studies on the self-assembly of this compound are not prominent, the principles governing the supramolecular chemistry of benzoic acids and polycyclic aromatic compounds are well-established. cymitquimica.com

Emerging Roles in Mechanistic Organic Chemistry Research

The chemistry of 2-aroylbenzoic acids is characterized by a key mechanistic feature: ring-chain tautomerism. The compound can exist as the open-chain keto-acid or as the cyclic lactol, 3-hydroxy-3-(4-biphenylyl)isobenzofuran-1(3H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic rings.

This tautomerism is central to understanding the reactivity of the compound. For example, reactions involving the carboxylic acid group may proceed through the open-chain form, while reactions at the carbonyl carbon might be influenced by the stability and accessibility of the cyclic lactol form. Studying the kinetics and thermodynamics of this equilibrium for this compound could provide valuable insights into the reaction mechanisms of related acylation and cyclization reactions. Research on simpler 2-aroylbenzoic acids has focused on how reaction conditions affect the yield of products derived from either the keto-acid or its corresponding lactol, such as the formation of diphenylphthalide as a byproduct during synthesis. zenodo.org

Future Directions and Emerging Research Avenues for O 4 Biphenylylcarbonyl Benzoic Acid

Integration into Automated and High-Throughput Synthesis Platforms

The complexity of multi-step organic synthesis is increasingly being managed through automated and high-throughput experimentation (HTE) platforms. These systems, often coupled with machine learning algorithms, can rapidly screen and optimize reaction conditions, accelerating the discovery of efficient synthetic routes. beilstein-journals.org The synthesis of o-(4-biphenylylcarbonyl)benzoic acid, traditionally achieved through methods like the Friedel-Crafts acylation, is a prime candidate for such modern approaches. rsc.org

Future research will likely focus on adapting its synthesis for automated platforms. This involves developing robust protocols for key reactions, such as the Suzuki-Miyaura cross-coupling, which is a common method for creating the biphenyl (B1667301) core and is well-suited for HTE. rsc.orgnih.gov By defining parameters like catalysts, solvents, and temperature as variables, optimization algorithms can explore a vast reaction space to maximize yield and purity with minimal human intervention. beilstein-journals.org Flow chemistry platforms, which allow for precise control over reaction conditions and continuous production, represent another promising avenue. Integrating real-time monitoring tools would enable dynamic, on-the-fly optimization of the synthesis of this compound and its derivatives.

Table 1: Potential Parameters for Automated Optimization of this compound Synthesis

| Reaction Type | Variable Parameter | Examples | Objective |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Catalyst | Palladium or Nickel-based catalysts rsc.org | Maximize cross-coupling efficiency |

| Ligand | Phosphine ligands (e.g., DPDB) nih.gov | Enhance catalyst stability and activity | |

| Base | K₂CO₃, Cs₂CO₃ | Optimize catalytic cycle turnover | |

| Solvent | Toluene (B28343)/water, THF rsc.org | Improve reagent solubility and reaction rate | |

| Friedel-Crafts Acylation | Lewis Acid | AlCl₃, Fe₂O₃ rsc.org | Increase acylation efficiency |

| Solvent | Dichloromethane, Carbon disulfide rsc.org | Control reaction selectivity and temperature | |

| Temperature | 0°C to room temperature | Minimize side-product formation |

Exploration of Novel Biocatalytic or Organocatalytic Transformations

The drive towards greener and more selective chemistry has spurred significant interest in biocatalysis and organocatalysis. These methodologies offer mild reaction conditions and high stereoselectivity, which are often difficult to achieve with traditional chemical catalysts. For this compound, the ketone and carboxylic acid groups are ideal targets for such transformations.

Enzymes, particularly oxidoreductases, have been widely used for the enantioselective reduction of prochiral ketones to chiral alcohols. nih.gov Future work could explore a variety of enzymes, such as alcohol dehydrogenases (ADHs) from organisms like Lactobacillus brevis or Candida parapsilosis, to asymmetrically reduce the carbonyl group of this compound. nih.gov This would provide a green synthetic route to valuable chiral building blocks. Similarly, lipases could be employed for the selective esterification of the carboxylic acid moiety. researchgate.net

Organocatalysis, which uses small organic molecules to catalyze reactions, also presents intriguing possibilities. Aromatization-promoted C-C bond activation, for instance, could lead to novel deacylative transformations of the ketone group. nih.gov This could open up new synthetic pathways for modifying the core structure of the molecule.

Development of Photo- and Electrocatalytic Methodologies Involving the Compound

Photocatalysis and electrocatalysis provide unique ways to activate molecules using light and electricity, respectively, enabling reactions that are often inaccessible through thermal methods. The benzophenone-like core of this compound makes it an interesting candidate for photoinduced reactions. Benzophenone itself is a well-known photosensitizer that, upon UV irradiation, can form a reactive triplet state capable of abstracting hydrogen atoms or participating in energy transfer. nih.govyoutube.com Research could investigate the photophysical properties of this compound, exploring its potential to initiate radical polymerizations or perform hydrogen abstraction from substrates. nih.govacs.orghilarispublisher.com

Electrocatalysis offers another avenue for novel reactivity. The biphenyl group could be targeted in electrocatalytic coupling or reduction reactions. Studies on nickel-catalyzed electrochemical synthesis of biphenyls have demonstrated the power of this approach. acs.org Furthermore, biphenylene, a related structural motif, has been investigated as a substrate for single-atom electrocatalysts for reactions like oxygen reduction and evolution, suggesting that the biphenyl core of the target molecule could be functionalized or integrated into electrocatalytically active materials. nih.gov

Investigation of Solid-State Reactivity and Crystal Engineering Applications

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. youtube.com The functional groups on this compound—the carboxylic acid, the aromatic biphenyl rings, and the carbonyl group—make it an excellent candidate for building complex supramolecular architectures.

The carboxylic acid group is known to form robust and predictable hydrogen-bonding patterns, most notably the carboxylic acid dimer synthon. osti.gov This feature can be exploited to assemble molecules into tapes, sheets, or more complex networks. The biphenyl group can participate in π-π stacking and C-H···π interactions, which further guide the assembly process. The combination of these interactions could be used to construct porous metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs). acs.org Researchers can explore the co-crystallization of this compound with other molecules to create multi-component crystals with tailored properties. The study of how different functional groups compete and cooperate to form a final crystal structure is a key aspect of crystal engineering. youtube.comacs.org

Table 2: Potential Supramolecular Synthons for this compound in Crystal Engineering

| Functional Group | Intermolecular Interaction | Potential Synthon | Application |

|---|---|---|---|

| Carboxylic Acid | Hydrogen Bonding | Carboxylic acid dimer | Formation of 1D tapes or 2D sheets osti.gov |

| Biphenyl | π-π Stacking | Offset or parallel-displaced stacking | Stabilization of layered structures |

| Carbonyl Oxygen | Hydrogen Bonding | C=O···H-N (with amides) | Co-crystal formation youtube.com |

| Aromatic C-H | C-H···π Interaction | Edge-to-face aromatic interactions | Directional control of packing |

Expansion into Advanced Material Science and Nanotechnology Applications

The structural rigidity and functionality of this compound make it a promising building block for advanced materials. Biphenyl derivatives are already used in a variety of applications, from liquid crystals to porous frameworks. researchgate.netmdpi.com

One significant area of future research is the use of this molecule, or its derivatives like biphenyl dicarboxylic acids, as organic linkers in the synthesis of MOFs. mdpi.com The length and geometry of the linker are crucial in determining the pore size, surface area, and ultimately the performance of the MOF in applications such as gas storage, catalysis, and energy storage (e.g., supercapacitors). mdpi.com Another emerging field is the creation of carbon nanomembranes (CNMs) from biphenyl-based precursors. beilstein-journals.org These atom-thick membranes have potential applications in filtration and sensor technology. Research could explore the use of this compound in self-assembled monolayers that are subsequently cross-linked to form functional CNMs. Furthermore, its structural similarity to molecules used in pH-responsive liquid crystal sensors suggests potential applications in developing novel sensor platforms. mdpi.com

Interdisciplinary Research with Computational Chemistry and Artificial Intelligence for Predictive Synthesis

The intersection of computational chemistry, artificial intelligence (AI), and organic synthesis is creating a paradigm shift in how chemical research is conducted. beilstein-journals.org For a molecule like this compound, these tools can be applied across its entire research and development lifecycle.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the molecule, its reactivity, and the nature of its excited states, which is crucial for developing the photocatalytic applications mentioned earlier. mdpi.com AI and machine learning (ML) models are becoming increasingly powerful for predicting reaction outcomes and optimizing conditions. beilstein-journals.org By training models on large datasets of chemical reactions, it's possible to predict the best catalyst, solvent, and temperature for synthesizing this compound with high accuracy, reducing the need for extensive trial-and-error experimentation. ucla.eduacs.org Beyond synthesis, ML can also predict the properties of materials derived from this compound. For example, an AI model could be trained to predict the gas sorption capacity or electrochemical performance of a hypothetical MOF built using this molecule as a linker, allowing for the in-silico screening of thousands of potential structures before committing to laboratory synthesis.

Compound List

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for o-(4-Biphenylylcarbonyl)benzoic acid, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis typically involves biphenyl carbonyl precursors coupled to benzoic acid derivatives via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. Key optimization steps include:

- Catalyst selection (e.g., palladium catalysts for coupling reactions) .

- Solvent choice (anhydrous conditions for moisture-sensitive intermediates) .

- Purification via column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- LC-MS (Liquid Chromatography-Mass Spectrometry) : For molecular weight confirmation and detecting impurities .

- NMR (¹H/¹³C Nuclear Magnetic Resonance) : To verify substituent positions and aromatic proton environments .

- FT-IR (Fourier-Transform Infrared Spectroscopy) : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Avoid strong oxidizers and store in a dry, cool environment .

- Conduct risk assessments for hazardous decomposition products (e.g., carbon oxides) .

Advanced Research Questions

Q. How can crystallographic studies elucidate the molecular packing and intermolecular interactions of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and hydrogen-bonding networks. For example, studies on analogous benzoic acid derivatives report space groups (e.g., P2₁/c) and unit cell parameters (e.g., a = 10.2 Å, b = 7.8 Å) .

- Data Analysis : Use software like OLEX2 or SHELX to refine structural models and calculate R-factors (<0.05 for high accuracy) .

Q. What strategies are effective for probing its biological activity, such as enzyme inhibition?

- Methodological Answer :

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase) using fluorometric or colorimetric substrates .

- Molecular Docking : Simulate ligand-receptor interactions with software like AutoDock Vina to predict binding affinities .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the biphenyl moiety) and correlate structural changes with activity trends .

Q. How can computational modeling predict its stability and reactivity under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use tools like MarvinSketch to estimate ionization states affecting solubility .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting behavior .

- Molecular Dynamics (MD) : Simulate degradation pathways in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.